![molecular formula C17H15FO3 B1439375 3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid CAS No. 1087793-41-6](/img/structure/B1439375.png)
3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid
Overview
Description
The compound “3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid”, also known as GSK-101, belongs to the class of nonsteroidal anti-inflammatory compounds. It has a molecular weight of 286.3 . The IUPAC name for this compound is (2E)-3-[3-fluoro-4-(1-phenylethoxy)phenyl]-2-propenoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H15FO3/c1-12(14-5-3-2-4-6-14)21-16-9-7-13(11-15(16)18)8-10-17(19)20/h2-12H,1H3,(H,19,20)/b10-8+ . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their arrangement, and the bonds between them.Physical And Chemical Properties Analysis
The compound has a molecular weight of 286.3 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Photoalignment in Liquid Crystals
Research by Hegde et al. (2013) explores derivatives of prop-2-enoic acid, including fluorinated phenols, for their ability to promote photoalignment in commercial nematic liquid crystals. This study highlights the significance of fluoro-substituents in achieving superior photoalignment, indicating potential applications in liquid crystal displays (LCDs) (Hegde, Ata Alla, Matharu, & Komitov, 2013).
Synthesis of Fluoropyridines
Wittmann et al. (2006) describe a novel synthesis pathway leading to 4-fluoropyridines, where fluorinated prop-2-enoic acids play a crucial role. This research could pave the way for new applications in the development of specialized chemicals and pharmaceuticals (Wittmann, Tranel, Fröhlich, & Haufe, 2006).
Applications in Benzoxazine Synthesis
Trejo-Machin et al. (2017) investigated the use of phenylpropanoic acid, a relative of the compound , for creating benzoxazine monomers. These findings have implications for the use of fluorinated prop-2-enoic acids in developing materials with specific thermal and thermo-mechanical properties, beneficial for engineering plastics and membrane materials (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Impact on Molecular Structure and Interactions
Studies on molecules like 4-methoxycinnamic acid, which shares a similar structure with the compound , reveal insights into hydrogen bonding and molecular interactions. Such research is essential for understanding the behavior of fluorinated prop-2-enoic acids in complex molecular systems (Yang, Han, Xia, & Wang, 2006).
Influence on Herbicidal Properties
Hamprecht et al. (2004) discuss how the introduction of fluorine atoms into certain compounds, like benzoxazin-4-one, significantly alters their herbicidal properties. This research suggests potential agricultural applications for fluorinated prop-2-enoic acids in developing more effective herbicides (Hamprecht, Würzer, & Witschel, 2004).
Safety And Hazards
properties
IUPAC Name |
(E)-3-[3-fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO3/c1-12(14-5-3-2-4-6-14)21-16-9-7-13(11-15(16)18)8-10-17(19)20/h2-12H,1H3,(H,19,20)/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRXKFNNDIYLRV-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=C(C=C(C=C2)C=CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)OC2=C(C=C(C=C2)/C=C/C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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